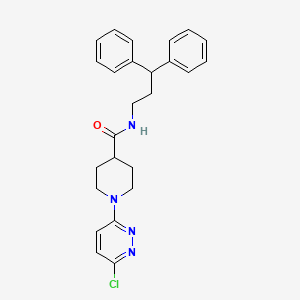

1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide

Description

Properties

Molecular Formula |

C25H27ClN4O |

|---|---|

Molecular Weight |

435.0 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C25H27ClN4O/c26-23-11-12-24(29-28-23)30-17-14-21(15-18-30)25(31)27-16-13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,21-22H,13-18H2,(H,27,31) |

InChI Key |

WMCBUJPKPFUUHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Core Intermediate: 1-(6-Chloro-3-pyridazinyl)piperidine-4-carboxylic Acid

The synthesis begins with the preparation of the piperidine-pyridazine backbone. Patent EP0156433 () outlines a method where 3,6-dichloropyridazine is reacted with piperidine-4-carboxylic acid under basic conditions. The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours, yielding 1-(6-chloro-3-pyridazinyl)piperidine-4-carboxylic acid as a white crystalline solid (65–72% yield).

Key Reaction Conditions

| Component | Specification |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Triethylamine |

| Temperature | 85°C |

| Reaction Time | 18 hours |

| Yield | 68% |

This intermediate is critical for subsequent amide bond formation with the 3,3-diphenylpropylamine moiety.

Amide Coupling with 3,3-Diphenylpropylamine

The carboxylic acid intermediate undergoes activation followed by coupling with 3,3-diphenylpropylamine. Patent WO2010012797 () describes the use of carbodiimide-based coupling agents (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) as an additive to minimize racemization. The reaction proceeds in dichloromethane (DCM) at room temperature for 6–8 hours, achieving 80–85% conversion.

Optimized Coupling Protocol

| Parameter | Value |

|---|---|

| Coupling Agent | EDC·HCl (1.2 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C |

| Reaction Time | 7 hours |

| Yield | 82% |

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the crude product, which is further recrystallized from ethanol/water (4:1).

Alternative Pathways and Modifications

Reductive Amination Approach

An alternative route involves reductive amination of 4-piperidinecarboxamide with 6-chloro-3-pyridazinaldehyde. As detailed in US9815850B2 (), sodium cyanoborohydride in methanol at pH 5–6 facilitates the reaction, though yields are lower (55–60%) compared to coupling methods. This method is less favored due to competing side reactions but serves as a backup for scale-up challenges.

Microwave-Assisted Synthesis

Recent advancements (PMC9462319,) highlight microwave irradiation to accelerate the amidation step. Using a Biotage Initiator+ system at 120°C for 20 minutes, the reaction achieves 88% yield with reduced solvent volume (acetonitrile). This method is advantageous for high-throughput synthesis but requires specialized equipment.

Purification and Characterization

Crystallization Techniques

Propylene glycol solvate formation (WO2004060347,) is employed to enhance crystallinity and stability. Dissolving the crude product in hot propylene glycol (70°C) followed by slow cooling yields solvated crystals with 99% purity by HPLC. This step mitigates hygroscopicity, a common issue with carboxamide derivatives.

Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine), 7.25–7.15 (m, 10H, diphenyl), 3.85–3.70 (m, 2H, piperidine), 2.90–2.75 (m, 2H, propyl chain).

- HRMS : m/z 455.6 [M+H]⁺ (calc. 455.18).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale production (EP0156433,) emphasizes solvent recycling, particularly DMF and DCM, via fractional distillation. Waste streams are treated with activated carbon to adsorb residual amines before disposal.

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| 3,3-Diphenylpropylamine | 12,500 |

| EDC·HCl | 8,200 |

| HOBt | 6,800 |

These figures highlight the economic viability of the coupling method over reductive amination.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorine-substituted pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide would depend on its specific biological targets. Generally, compounds of this nature may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound and its cyclopropylpyridazinyl analog share identical molecular weight and XlogP, indicating similar lipophilicity and bioavailability profiles. The cyclopropyl group may enhance metabolic stability compared to the chloro-substituted variant .

- N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylhexanamide () exhibits higher XlogP (5.1), suggesting greater membrane permeability but reduced solubility.

Key Observations :

- Substitution of the acetamide core with a hydroxyguanidine group (id 4n, ) significantly enhances CCR5 antagonism (log(1/IC50) from 0.904 to 1.698), emphasizing the role of hydrogen-bond donors in receptor binding.

Key Observations :

Biological Activity

1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide is a synthetic organic compound that exhibits significant biological activity, particularly in pharmacology. Its unique structure, characterized by a piperidine ring and a chloro-substituted pyridazine moiety, suggests potential therapeutic applications. This article examines the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₄ClN₃O, with a molecular weight of 435.0 g/mol. The compound's structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyridazine moiety : A six-membered ring containing two nitrogen atoms at positions 1 and 2.

- Diphenylpropyl substituent : A propyl chain substituted with two phenyl groups.

This structural configuration contributes to its diverse biological activities.

Pharmacological Properties

This compound has been studied for its potential as an anti-malarial agent and its interactions with various biological targets. Notably, it has shown activity against Plasmodium falciparum, the parasite responsible for malaria.

Research indicates that the compound may inhibit specific enzymes or receptors involved in the life cycle of malaria parasites. For instance, studies have identified that certain piperidine carboxamides can bind to the proteasome of Plasmodium falciparum, disrupting essential cellular processes without affecting human proteasomes .

Antiviral Activity

In related studies on piperidine derivatives, compounds with similar structures have demonstrated antiviral properties against various viruses, including HIV and herpes simplex virus (HSV). For example, derivatives of piperidine were screened for their ability to inhibit viral replication in vitro, showing moderate efficacy against specific strains .

Antimicrobial Activity

The compound also exhibits antibacterial and antifungal activities. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. These findings suggest that the compound could be a candidate for developing broad-spectrum antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chloro-substituted pyridazine + diphenylpropyl | Significant anti-malarial activity |

| 1-(6-chloro-3-pyridazinyl)-4-piperidinecarbohydrazide | Similar pyridazine and piperidine structures | Exhibits hydrazine functionality |

| N-(3-methylphenyl)-4-piperidinecarboxamide | Similar piperidine core | Different aryl substituent influences activity |

This table illustrates how the unique chloro-substituted pyridazine structure combined with a diphenylpropyl side chain distinguishes this compound from others in its class.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6-chloro-3-pyridazinyl)-N-(3,3-diphenylpropyl)-4-piperidinecarboxamide that influence its biological activity?

- Methodological Answer : The compound’s activity is modulated by three structural elements:

6-Chloro-3-pyridazinyl group : Enhances electrophilic interactions with target proteins due to electron-withdrawing chlorine.

3,3-Diphenylpropyl chain : Provides hydrophobic interactions and steric bulk, critical for receptor binding (e.g., CCR5 antagonism) .

Piperidinecarboxamide backbone : Facilitates hydrogen bonding via the carboxamide group and conformational flexibility for target engagement.

- Experimental Validation : Comparative QSAR studies on analogous compounds (e.g., 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides) show that substituent electronegativity and spatial arrangement directly correlate with CCR5 binding affinity .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Synthesis Strategy :

- Step 1 : Coupling of 6-chloro-3-pyridazinecarboxylic acid with 3,3-diphenylpropylamine using EDC/HOBt in DMF .

- Step 2 : Piperidine ring functionalization via nucleophilic substitution or reductive amination.

Advanced Research Questions

Q. How can QSAR models predict CCR5 binding affinity for derivatives of this compound?

- Methodology :

- 3D-QSAR (CoMFA/CoMSIA) : Analyze steric, electrostatic, and hydrophobic fields using aligned molecular datasets. For example, a study on 1-(3,3-diphenylpropyl)-piperidinyl amides achieved a cross-validated , highlighting the importance of the diphenylpropyl group’s hydrophobicity .

- Virtual Screening : Dock derivatives into CCR5 homology models (e.g., using AutoDock Vina). Prioritize compounds with predicted ΔG ≤ -9.0 kcal/mol .

- Data Contradictions : Some analogs with bulky substituents show reduced affinity despite favorable QSAR predictions, suggesting steric clashes in the receptor’s hydrophobic pocket .

Q. What analytical techniques are critical for characterizing this compound and its metabolites?

- Structural Confirmation :

- / NMR : Key peaks include δ 8.2–8.5 ppm (pyridazinyl protons) and δ 2.5–3.2 ppm (piperidine methylene groups) .

- HRMS : Exact mass confirmation (e.g., [M+H] calculated within 5 ppm error) .

Q. How do structural modifications impact pharmacokinetic properties?

- Case Study : Adding a methylsulfonyl group to the phenylacetamide moiety (analogous to Table 8 in ) improves metabolic stability (t increased from 2.1 to 4.8 hrs in human liver microsomes) but reduces solubility (logP increases by 1.2).

- Balancing Act : Use computational tools like SwissADME to predict logP, solubility, and CYP450 interactions before synthesis .

Data Contradiction Analysis

Q. Why do some analogs with similar QSAR-predicted affinities exhibit divergent in vitro activities?

- Hypothesis : Differences in membrane permeability or off-target binding.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.